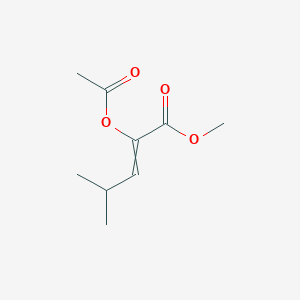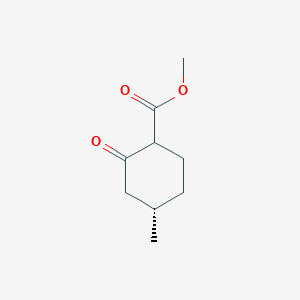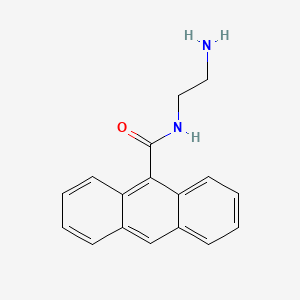
N-(2-Aminoethyl)anthracene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)anthracene-9-carboxamide is an organic compound with the molecular formula C17H16N2O. It contains a secondary amide group and a primary amine group, making it a versatile molecule in various chemical reactions . This compound is known for its aromatic structure, which includes multiple aromatic bonds and ring systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)anthracene-9-carboxamide typically involves the amidation of anthracene-9-carboxylic acid with 2-aminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane or dimethylformamide and may require a catalyst to improve the yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)anthracene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthracene-9-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-(2-Aminoethyl)anthracene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is employed in the development of fluorescent probes for detecting specific biomolecules.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)anthracene-9-carboxamide involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to intercalate into DNA, affecting the DNA’s function and stability. This intercalation can inhibit the activity of DNA polymerase, leading to cell death in certain cases . Additionally, the compound’s amine group can form hydrogen bonds with various biological molecules, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carboxylic acid: A precursor in the synthesis of N-(2-Aminoethyl)anthracene-9-carboxamide.
9-Aminoacridine carboxamide: Known for its DNA intercalation properties and used in similar applications.
1,8-Naphthalimide derivatives: Used in OLEDs and other electronic applications.
Uniqueness
This compound stands out due to its unique combination of an aromatic structure and functional groups, making it highly versatile in various chemical reactions and applications. Its ability to intercalate into DNA and form hydrogen bonds with biological molecules gives it significant potential in medicinal chemistry and biological research .
Properties
CAS No. |
920511-02-0 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(2-aminoethyl)anthracene-9-carboxamide |
InChI |
InChI=1S/C17H16N2O/c18-9-10-19-17(20)16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10,18H2,(H,19,20) |
InChI Key |
NYEQATAUHIVQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


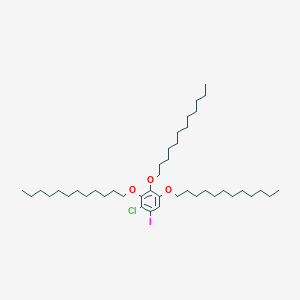

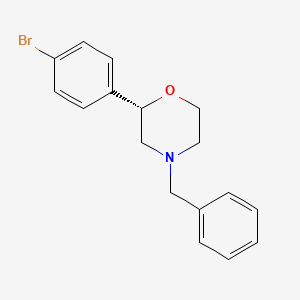
-lambda~5~-phosphane](/img/structure/B12621995.png)

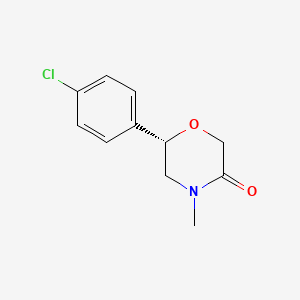
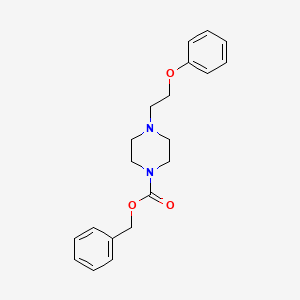
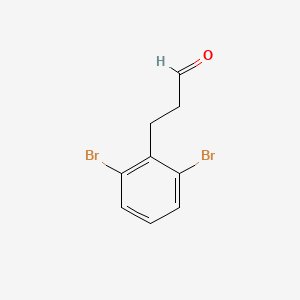
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid](/img/structure/B12622051.png)
![6-chloro-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12622054.png)
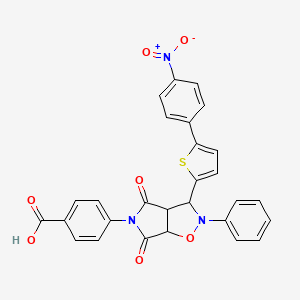
![Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-](/img/structure/B12622068.png)
